molecular formula C11H20N4O4 B13662747 Boc-Lys(N)-OH

Boc-Lys(N)-OH

Cat. No.: B13662747
M. Wt: 272.30 g/mol
InChI Key: SKRPDWWWUARZIW-UHFFFAOYSA-N
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Description

The compound Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(N)-OH) is a derivative of the amino acid lysine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions. This compound is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(N)-OH typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(N)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Amidation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Scientific Research Applications

Boc-Lys(N)-OH is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The primary function of Boc-Lys(N)-OH is to serve as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group of lysine, which can then participate in further reactions or interactions .

Comparison with Similar Compounds

Similar Compounds

    Nα-(tert-Butoxycarbonyl)-L-lysine hydroxysuccinimide ester (Boc-Lys(Boc)-OSu): Used in similar applications but with different reactivity due to the presence of the hydroxysuccinimide ester group.

    Nα-(tert-Butoxycarbonyl)-L-lysine 4-nitrophenyl ester (Boc-Lys(Boc)-ONp): Another derivative used in peptide synthesis with distinct properties.

Uniqueness

Boc-Lys(N)-OH is unique due to its stability and ease of removal of the Boc group under mild acidic conditions. This makes it a preferred choice in peptide synthesis, offering high yield and purity of the final product .

Properties

Molecular Formula

C11H20N4O4

Molecular Weight

272.30 g/mol

IUPAC Name

6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

SKRPDWWWUARZIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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